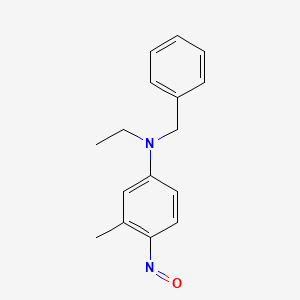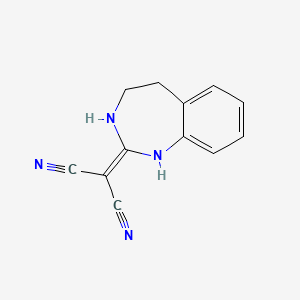![molecular formula C15H32O3Si B14288999 {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane CAS No. 126531-32-6](/img/structure/B14288999.png)
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of an oxirane (epoxide) ring and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane typically involves the reaction of an appropriate alkene with a silylating agent in the presence of a catalyst. One common method is the hydrosilylation of 1-(1-ethoxyethoxy)hexene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool for the development of new drugs and therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as pharmaceutical intermediates
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to improve the properties of these materials, such as adhesion and durability, makes it a valuable additive.
Wirkmechanismus
The mechanism of action of {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl group can stabilize these intermediates, enhancing their reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(dimethyl)silane
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(triethyl)silane
- {3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(triphenyl)silane
Uniqueness
{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions compared to its analogs with different silyl groups.
Eigenschaften
CAS-Nummer |
126531-32-6 |
|---|---|
Molekularformel |
C15H32O3Si |
Molekulargewicht |
288.50 g/mol |
IUPAC-Name |
[3-[1-(1-ethoxyethoxy)hexyl]oxiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C15H32O3Si/c1-7-9-10-11-13(17-12(3)16-8-2)14-15(18-14)19(4,5)6/h12-15H,7-11H2,1-6H3 |
InChI-Schlüssel |
IQBDYHBGHSXZPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1C(O1)[Si](C)(C)C)OC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


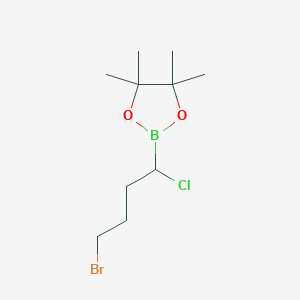
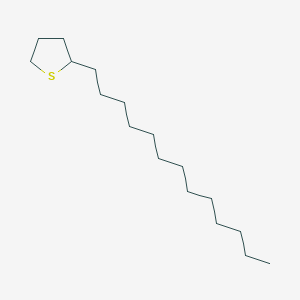
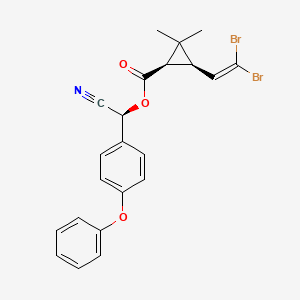
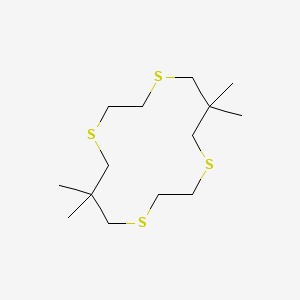
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
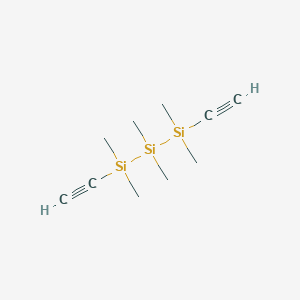

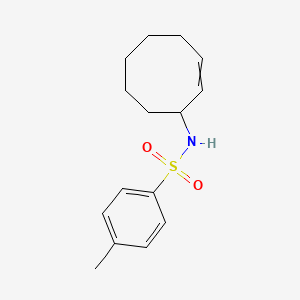
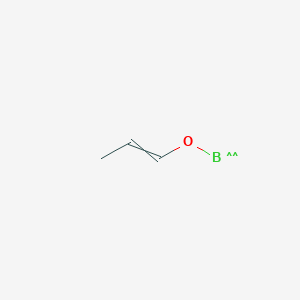
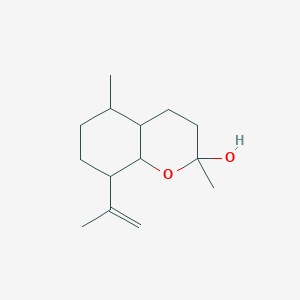
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
